molecular formula C15H15NO2S B14524515 Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- CAS No. 62404-18-6

Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]-

Cat. No.: B14524515
CAS No.: 62404-18-6
M. Wt: 273.4 g/mol
InChI Key: NLCRMSJCIAMLTP-UHFFFAOYSA-N
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Description

Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- is an organic compound that features a morpholine ring substituted with a 4-[(5-phenyl-2-thienyl)carbonyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- typically involves the reaction of morpholine with 5-phenyl-2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[(5-phenyl-2-thienyl)carbonyl]- is unique due to the presence of both the morpholine and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

62404-18-6

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

morpholin-4-yl-(5-phenylthiophen-2-yl)methanone

InChI

InChI=1S/C15H15NO2S/c17-15(16-8-10-18-11-9-16)14-7-6-13(19-14)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

NLCRMSJCIAMLTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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